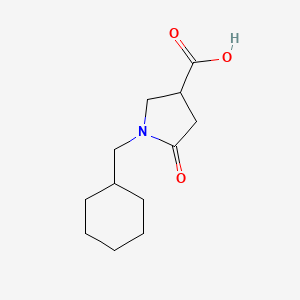

![molecular formula C15H14Cl2F6N4 B3035322 2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride CAS No. 317822-50-7](/img/structure/B3035322.png)

2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular structure. In the case of 3-(Trifluoromethyl)benzo[c][1,6]naphthyridines, the synthesis begins with the cyclization of acylated 4-amino-5-aryl-2-(trifluoromethyl)pyridines using P2O5/POCl3, which results in good yields. These intermediate aminopyridines are synthesized from 4H-Pyran-4-ones, which in turn are prepared from 2-acetyl-2-aryloxiranes and 4-dimethylamino-3-(4-methoxyphenyl)-3-buten-2-one with ethyl trifluoroacetate under basic conditions .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. The structure of 3-(Trifluoromethyl)benzo[c][1,6]naphthyridines, for instance, is likely to exhibit aromaticity due to the presence of benzo-fused rings, which could contribute to its stability and potential electronic properties. The trifluoromethyl groups attached to the pyridine and benzo rings are electron-withdrawing, which can influence the reactivity and electronic distribution within the molecule .

Chemical Reactions Analysis

Chemical reactions involving heterocyclic compounds can lead to a variety of products depending on the reagents and conditions used. For example, the reaction of 1,2-bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)benzene with different reagents such as ethylbromoacetate, chloroacetyl chloride, and benzaldehyde leads to the formation of diverse compounds, including triazolothiadiazinones and benzoylmethylthiotriazoles . Similarly, the reactions of 2-(chloroseleno)benzoyl chloride with pyridine and related azines result in the formation of 2-(hydroxyseleno)benzoylazinium chlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of trifluoromethyl groups in a molecule can significantly affect its acidity, boiling point, and solubility due to the strong electronegativity of fluorine atoms. The photophysical properties of benzo[a]phenoxazinium chlorides, which are structurally related to the compound of interest, have been studied, revealing that the substituents at the amino positions affect the acid-base equilibrium and photostability .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The chemical compound 2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride is a subject of interest in synthetic chemistry, particularly in the synthesis of complex organic compounds. One study details the synthesis of 3-(trifluoromethyl)benzo[c][1,6]naphthyridines from substituted 4H-pyran-4-ones via 4-amino-5-aryl-2-(trifluoromethyl)pyridines, highlighting the role of such compounds in facilitating cyclization reactions to yield naphthyridines with potential biological activity (Tyvorskii et al., 2000). Similarly, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key intermediate for insecticides like chlorantraniliprole, showcases the utility of such chloro and trifluoromethyl-substituted pyridines in constructing agrochemically relevant molecules (Ji Ya-fei, 2009).

Applications in Material Science

In material science, the structurally similar compound 2-chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide was synthesized, showcasing the compound's role in developing materials with potential applications in various industries. The study details the crystal structure and weak interactions within the compound, which could inform the design of new materials with specific properties (Jian-qiang Zhang et al., 2011).

Role in Heterocyclic Compound Synthesis

The versatility of such compounds extends to the synthesis of heterocyclic compounds, as demonstrated in the preparation of trifluoromethylated pyrano[4,3-b]pyrans and their transformation. This study highlights the compound's utility in promoting multicomponent reactions (MCRs) that yield fluorinated heterocycles, which are of significant interest in pharmaceutical and agrochemical research due to their unique biological activities (W. Wang et al., 2012).

Pharmaceutical Intermediates

Additionally, such compounds are pivotal in synthesizing pharmaceutical intermediates like nilotinib, an antitumor agent. The synthesis involves complex reactions where the trifluoromethyl and chloro-substituted phenylamines play a critical role in constructing the nilotinib molecule, demonstrating the importance of these compounds in medicinal chemistry (Wang Cong-zhan, 2009).

Mecanismo De Acción

Mode of Action

The presence of the trifluoromethyl group and the pyridinyl group in its structure suggests that it may interact with its targets through a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that this compound influences multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution within the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propiedades

IUPAC Name |

[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-5-(trifluoromethyl)phenyl]azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF6N4.ClH/c16-10-5-9(15(20,21)22)7-26-13(10)25-4-3-24-12-2-1-8(6-11(12)23)14(17,18)19;/h1-2,5-7,24H,3-4,23H2,(H,25,26);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZXMFKBQIEEII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[NH3+])NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2F6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035239.png)

![2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3035242.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035243.png)

![3-(2-chloro-6-fluorophenyl)-N-[(4-chlorophenyl)carbamoylcarbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3035245.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3035247.png)

![1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3035250.png)

![4-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B3035253.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B3035254.png)

![[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate](/img/structure/B3035255.png)

![6-chloro-9H-pyrido[3,4-b]indole](/img/structure/B3035256.png)

![1-Chloro-3-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B3035259.png)

![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B3035260.png)

![5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035261.png)